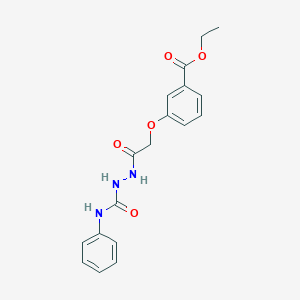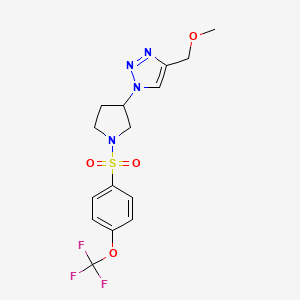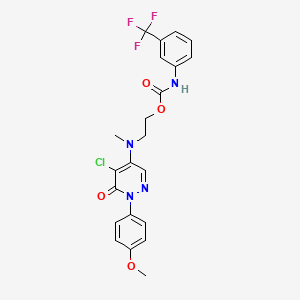
ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorocarbonyl group, and an isopropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl reagents. One common method includes the acylation of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Amides and Esters: From substitution reactions.
Alcohols and Amines: From reduction reactions.
Carboxylic Acids: From hydrolysis reactions.
Applications De Recherche Scientifique
Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorocarbonyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the nitrogen atom of the pyrazole ring (isopropyl vs. methyl or ethyl).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: While all these compounds may be used in organic synthesis, their specific applications in medicinal chemistry or material science may differ based on their unique properties.
Propriétés
IUPAC Name |
ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENJSDLRSYCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)



![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide](/img/structure/B2473783.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)


![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)

